m-(Trifluoromethyl)cinnamic acid

Description

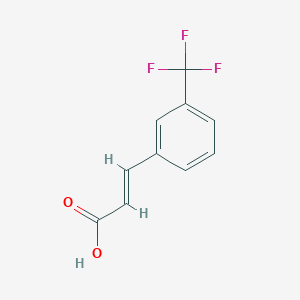

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(E)-3-[3-(trifluoromethyl)phenyl]prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3O2/c11-10(12,13)8-3-1-2-7(6-8)4-5-9(14)15/h1-6H,(H,14,15)/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSBWHDDGWSYETA-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)C(F)(F)F)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8061135, DTXSID90886895 | |

| Record name | 3-[3-(Trifluoromethyl)phenyl]acrylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8061135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Propenoic acid, 3-[3-(trifluoromethyl)phenyl]-, (2E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90886895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67801-07-4, 779-89-5 | |

| Record name | (2E)-3-[3-(Trifluoromethyl)phenyl]-2-propenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67801-07-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, 3-(3-(trifluoromethyl)phenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000779895 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | m-(Trifluoromethyl)cinnamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067801074 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 3-[3-(trifluoromethyl)phenyl]-, (2E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-[3-(Trifluoromethyl)phenyl]acrylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8061135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Propenoic acid, 3-[3-(trifluoromethyl)phenyl]-, (2E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90886895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-m-(trifluoromethyl)cinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.061.006 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(trifluoromethyl)cinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.183 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | M-(TRIFLUOROMETHYL)CINNAMIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P9LJ9ON37W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to m-(Trifluoromethyl)cinnamic Acid: Chemical Properties, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

m-(Trifluoromethyl)cinnamic acid, a fluorinated derivative of the naturally occurring cinnamic acid, is a compound of significant interest in medicinal chemistry and materials science.[1][2] The presence of the trifluoromethyl group at the meta-position of the phenyl ring imparts unique electronic properties, enhancing its metabolic stability and potential for biological activity.[3] This guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its synthesis, and an exploration of its role as a modulator of key signaling pathways.

Core Chemical Properties

This compound is a white to off-white crystalline solid at room temperature.[1] Its core structure consists of a trifluoromethyl-substituted benzene ring attached to an acrylic acid moiety.

Physicochemical Data

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₇F₃O₂ | |

| Molecular Weight | 216.16 g/mol | |

| Melting Point | 135-137 °C | [4] |

| Boiling Point | ~292 °C (predicted) | [1] |

| Appearance | White to off-white crystalline solid | [1] |

| Solubility | Slightly soluble in DMSO and methanol | [4] |

| pKa | 4.25 ± 0.10 (Predicted) | [4] |

| CAS Number | 779-89-5, 67801-07-4 |

Spectral Data

¹H NMR Spectroscopy:

-

A representative ¹H NMR spectrum of a related compound, trans-4-(trifluoromethyl)cinnamic acid, shows characteristic peaks for the vinyl and aromatic protons. The vinyl protons typically appear as doublets with a large coupling constant (J ≈ 16 Hz), indicative of the trans configuration. The aromatic protons exhibit splitting patterns consistent with substitution on the benzene ring.[5][6]

¹³C NMR Spectroscopy:

-

The ¹³C NMR spectrum displays distinct signals for the carboxyl carbon, the olefinic carbons, the trifluoromethyl carbon (as a quartet due to C-F coupling), and the aromatic carbons.[6][7]

Infrared (IR) Spectroscopy:

-

The IR spectrum of the related trans-4-(trifluoromethyl)cinnamic acid shows characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch (around 1712 cm⁻¹), the C=C stretch of the alkene, and strong bands corresponding to the C-F stretching of the trifluoromethyl group.

Mass Spectrometry (MS):

-

The electron ionization (EI) mass spectrum typically shows a prominent molecular ion peak (M⁺) at m/z 216.[8]

Experimental Protocols

The primary route for the synthesis of this compound is the Knoevenagel condensation. An alternative method involves an aldol condensation reaction.

Knoevenagel Condensation Synthesis

This method involves the condensation of 3-(trifluoromethyl)benzaldehyde with malonic acid.[9][10]

Materials:

-

3-(Trifluoromethyl)benzaldehyde

-

Malonic acid

-

Anhydrous pyridine

-

Piperidine

-

Ice

-

Concentrated hydrochloric acid

-

Industrial methylated spirit (IMS) or ethanol

-

Water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine 3-(trifluoromethyl)benzaldehyde (1.0 eq), malonic acid (1.9 eq), anhydrous pyridine (4 volumes relative to the aldehyde), and piperidine (catalytic amount, ~0.14 eq).[9]

-

Heat the reaction mixture to reflux and maintain for 4 hours.[9]

-

After cooling, pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid to precipitate the product.[9]

-

Collect the solid product by filtration and wash with cold water.

-

Dry the crude product.

-

Recrystallize the product from a 1:1 mixture of IMS and water to yield pure this compound as off-white needles.[9]

Aldol Condensation Synthesis

This alternative synthesis involves the reaction of m-trifluoromethylbenzaldehyde with acetaldehyde in the presence of a base catalyst.[11]

Materials:

-

m-Trifluoromethylbenzaldehyde

-

Acetaldehyde (freshly distilled)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or Triethylamine

-

Tetrahydrofuran (THF)

-

Hydrochloric acid

Procedure:

-

To a four-necked flask, add m-trifluoromethylbenzaldehyde (1.0 eq), tetrahydrofuran, and DBU (0.2 eq).[11][12]

-

With stirring, add freshly distilled acetaldehyde (2.5 eq) to the mixture.[11][12]

-

Stir the reaction mixture at room temperature (20-25 °C) for 48 hours.[11][12]

-

Monitor the reaction progress by HPLC until the starting material is consumed.[11]

-

Upon completion, acidify the reaction mixture with hydrochloric acid to precipitate the product.

-

Isolate the product by filtration, wash with water, and dry.

Mandatory Visualizations

Synthesis Workflow via Knoevenagel Condensation

Caption: Workflow for the synthesis of this compound.

Inhibition of the NF-κB Signaling Pathway

Cinnamic acid derivatives have been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[4] This pathway is a key regulator of the inflammatory response.

Caption: Inhibition of the NF-κB signaling pathway.

Biological Activity and Applications

This compound and its derivatives are recognized for their broad spectrum of biological activities, including anti-inflammatory, antibacterial, and anticancer properties.[2][4] These activities are often attributed to their ability to modulate key cellular signaling pathways.

Anti-inflammatory Activity

Derivatives of cinnamic acid have been shown to inhibit the activation of the nuclear factor kappa B (NF-κB) signaling pathway.[4] NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory cytokines. By inhibiting this pathway, these compounds can reduce inflammation.

Anticancer Potential

The anticancer effects of cinnamic acid derivatives are linked to their ability to inhibit oncogenic protein kinases and transcription factors such as STAT3.[13][14] Constitutive activation of STAT3 is common in many cancers, and its inhibition can lead to decreased tumor cell proliferation and survival.

Other Applications

Due to its chemical structure, this compound serves as a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[1] For instance, it is a key building block for the synthesis of cinacalcet, a drug used to treat hyperparathyroidism.[4]

Conclusion

This compound is a versatile compound with a rich chemical profile and significant potential in various scientific fields. Its unique properties, conferred by the trifluoromethyl group, make it an attractive scaffold for the development of novel therapeutic agents and advanced materials. The detailed protocols and pathway analyses provided in this guide serve as a valuable resource for researchers and professionals engaged in the exploration and application of this promising molecule.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Trifluoromethylcinnamanilide Michael Acceptors for Treatment of Resistant Bacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-(Trifluoromethyl)cinnamic acid(16642-92-5) 1H NMR [m.chemicalbook.com]

- 6. rsc.org [rsc.org]

- 7. 3-(Trifluoromethyl)cinnamic acid(779-89-5) 13C NMR spectrum [chemicalbook.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. prepchem.com [prepchem.com]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. CN106748695A - The preparation method of m-trifluoromethyl cinnamic acid - Google Patents [patents.google.com]

- 12. CN106748695B - Preparation method of m-trifluoromethyl cinnamaldehyde - Google Patents [patents.google.com]

- 13. Cinnamic Acid Derivatives as Inhibitors of Oncogenic Protein Kinases--Structure, Mechanisms and Biomedical Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. New sulfurated derivatives of cinnamic acids and rosmaricine as inhibitors of STAT3 and NF-κB transcription factors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-(Trifluoromethyl)cinnamic Acid: Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Trifluoromethyl)cinnamic acid is a fluorinated derivative of cinnamic acid that serves as a crucial building block in the synthesis of various pharmaceuticals and agrochemicals.[1][2] The presence of the trifluoromethyl group (-CF3) significantly enhances the lipophilicity and metabolic stability of the molecule, making it a valuable intermediate in medicinal chemistry for the development of novel drug candidates with improved biological activity.[1][3] This compound is notably used in the synthesis of Cinacalcet, a calcimimetic agent used to treat secondary hyperparathyroidism.[4][5] This technical guide provides a comprehensive overview of the structure and a key synthesis method for 3-(Trifluoromethyl)cinnamic acid.

Chemical Structure and Identifiers

3-(Trifluoromethyl)cinnamic acid is a white to off-white crystalline solid.[1][3] The structure consists of a cinnamic acid backbone with a trifluoromethyl group substituted at the meta-position of the phenyl ring.[5][6] The predominantly available form is the trans or (E)-isomer.[4][7]

Table 1: Chemical Identifiers and Properties

| Identifier | Value | Reference(s) |

| IUPAC Name | (E)-3-[3-(trifluoromethyl)phenyl]prop-2-enoic acid | [6][7][8] |

| CAS Number | 779-89-5 | [1][2][4] |

| Molecular Formula | C10H7F3O2 | [1][2][7] |

| Molecular Weight | 216.16 g/mol | [1][4][9] |

| SMILES String | OC(=O)\C=C\c1cccc(c1)C(F)(F)F | [4] |

| InChI Key | KSBWHDDGWSYETA-SNAWJCMRSA-N | [4][7] |

| Melting Point | 133-137 °C | [1][2][4] |

| Appearance | White to almost white powder/crystal | [1] |

Synthesis of 3-(Trifluoromethyl)cinnamic Acid

A widely employed and effective method for the synthesis of 3-(Trifluoromethyl)cinnamic acid is the Knoevenagel condensation.[2][3] This reaction involves the condensation of 3-(trifluoromethyl)benzaldehyde with malonic acid, typically catalyzed by a base such as piperidine or pyridine.[2][3][10]

Experimental Protocol: Knoevenagel Condensation

This protocol is based on a reported laboratory-scale synthesis.[10]

Materials:

-

3-(Trifluoromethyl)benzaldehyde

-

Malonic acid

-

Anhydrous pyridine

-

Piperidine

-

Ice

-

Concentrated hydrochloric acid

-

Industrial methylated spirit (IMS)/water for recrystallization

Procedure:

-

A mixture of 3-(trifluoromethyl)benzaldehyde (25 g, 144 mmol), malonic acid (28.8 g, 277 mmol), anhydrous pyridine (100 ml), and piperidine (2 ml) is prepared in a suitable reaction vessel.[10]

-

The reaction mixture is heated under reflux for 4 hours.[10]

-

After the reflux period, the mixture is cooled and poured onto a mixture of fresh ice (300 g) and concentrated hydrochloric acid (78 ml).[10]

-

The resulting solid product is collected by filtration.

-

The collected solid is dried thoroughly.

-

For purification, the crude product is recrystallized from a 1:1 mixture of industrial methylated spirit (IMS) and water.[10]

-

The purified 3-(Trifluoromethyl)cinnamic acid is obtained as off-white needles.[10]

Quantitative Data:

Table 2: Synthesis of 3-(Trifluoromethyl)cinnamic Acid via Knoevenagel Condensation

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Reaction Time | Yield | Reference |

| 3-(Trifluoromethyl)benzaldehyde (25 g) | Malonic acid (28.8 g) | Piperidine (2 ml) | Anhydrous Pyridine (100 ml) | 4 hours | 96% (30 g) | [10] |

Synthesis Workflow Diagram

Caption: Knoevenagel condensation workflow for the synthesis of 3-(Trifluoromethyl)cinnamic acid.

Applications

3-(Trifluoromethyl)cinnamic acid is a versatile intermediate with significant applications in the pharmaceutical and agrochemical industries.[1][2] Its primary use is as a precursor in the synthesis of more complex molecules where the trifluoromethyl group imparts desirable properties such as enhanced biological activity and metabolic stability.[1][3] Notably, it is a key intermediate in the production of Cinacalcet, a drug used to manage hyperparathyroidism.[4][5] It has also been investigated for its potential sedative-hypnotic activity.[5]

Conclusion

This technical guide has provided a detailed overview of the structure and a common synthesis method for 3-(Trifluoromethyl)cinnamic acid. The Knoevenagel condensation offers a high-yield and straightforward route to this valuable synthetic intermediate. The unique properties conferred by the trifluoromethyl group ensure its continued importance in the development of new pharmaceuticals and other specialty chemicals. Further research into novel synthetic routes and applications of this compound is an active area of investigation.

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. Page loading... [guidechem.com]

- 4. 3-(三氟甲基)肉桂酸,主要为反式 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 3-(Trifluoromethyl)cinnamic acid | 779-89-5 [chemicalbook.com]

- 6. m-(Trifluoromethyl)cinnamic acid | C10H7F3O2 | CID 719451 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3-(Trifluoromethyl)cinnamic acid Online | 3-(Trifluoromethyl)cinnamic acid Manufacturer and Suppliers [scimplify.com]

- 8. pschemicals.com [pschemicals.com]

- 9. 3-(Trifluoromethyl)cinnamic acid | 779-89-5 | FT64231 [biosynth.com]

- 10. prepchem.com [prepchem.com]

(E)-3-(Trifluoromethyl)cinnamic Acid: A-Technical Overview of Biological Activities and Derivatives

Disclaimer: Publicly available research providing in-depth quantitative data and detailed experimental protocols specifically for the biological activities of (E)-3-(trifluoromethyl)cinnamic acid is limited. This document summarizes the available information, with a significant focus on the biological activities of its synthesized derivatives, which have been the subject of more extensive investigation.

Introduction

(E)-3-(Trifluoromethyl)cinnamic acid is a derivative of cinnamic acid, a naturally occurring aromatic compound. The presence of the trifluoromethyl group at the meta-position of the phenyl ring significantly alters its electronic properties and lipophilicity, making it an attractive scaffold for medicinal chemistry and drug development. While direct studies on the parent acid are not extensively detailed in the available literature, its derivatives have demonstrated a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. This technical guide provides a summary of the synthesis and biological evaluation of (E)-3-(trifluoromethyl)cinnamic acid and its key derivatives, based on published research.

Synthesis of (E)-3-(Trifluoromethyl)cinnamic Acid and its Derivatives

The general synthetic route to (E)-3-(trifluoromethyl)cinnamic acid and its amide or ester derivatives is a multi-step process.

General Synthesis Protocol

The synthesis of (E)-3-(trifluoromethyl)cinnamic acid derivatives, such as amides, typically involves the following steps:

-

Amidation: Substituted cinnamic acids are reacted with the desired amine (e.g., D-alanine methyl ester hydrochloride) in the presence of coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) and 1-Hydroxy-7-azabenzotriazole (HOAt) in a suitable solvent like dichloromethane (DCM).

-

Hydrolysis: The resulting ester is then hydrolyzed, for example, using lithium hydroxide (LiOH) in a mixture of methanol, tetrahydrofuran, and water, to yield the final acid derivative.

Biological Activities of (E)-3-(Trifluoromethyl)cinnamic Acid Derivatives

Research has focused more on the pharmacological potential of derivatives of (E)-3-(trifluoromethyl)cinnamic acid rather than the parent compound itself.

Anticancer and Antiviral Activity

Primaquine-cinnamic acid conjugates have been synthesized and evaluated for their anticancer and antiviral properties. A derivative of 3-(trifluoromethyl)cinnamic acid demonstrated notable activity.

Table 1: Anticancer and Antioxidant Activity of a 3-(Trifluoromethyl)cinnamic Acid-Primaquine Conjugate

| Compound | Activity | Assay | Result |

| m-CF3 acylsemicarbazide of primaquine | Antioxidant | Lipid Peroxidation Inhibition | 83% - 89% inhibition [1] |

| m-CF3 acylsemicarbazide of primaquine | Antiviral | Human Coronavirus (229E) | Specific activity at non-toxic concentrations [1] |

Antimicrobial Activity

Amide derivatives of (E)-3-(trifluoromethyl)cinnamic acid have been investigated for their antibacterial effects, particularly against resistant strains.

Table 2: Antimicrobial Activity of (2E)-3-phenyl-N-[3-(trifluoromethyl)phenyl]prop-2-enamide

| Organism | Strain | MIC (µM) |

| Staphylococcus aureus | All tested strains | 27.47 [2] |

| Mycobacterium tuberculosis | H37Ra | 27.47 [2] |

Anti-Neuroinflammatory Activity

Derivatives of cinnamic acid have been designed and synthesized as potential agents against neuroinflammation, a key factor in neurodegenerative diseases like Alzheimer's. While specific quantitative data for a 3-(trifluoromethyl) derivative was not provided in the search results, the general mechanism of action involves the inhibition of pro-inflammatory mediators.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is commonly used to assess the effect of a compound on cell viability.

-

Cell Seeding: Cancer cell lines (e.g., MCF-7) are seeded in 96-well plates and incubated to allow for cell attachment.

-

Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., primaquine-cinnamic acid conjugates) and incubated for a specified period (e.g., 48-72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

-

Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is proportional to the number of viable cells.

-

Data Analysis: The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated from the dose-response curve.

Antimicrobial Susceptibility Testing (Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

-

Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus) is prepared.

-

Serial Dilution: The test compound is serially diluted in a liquid growth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions (temperature and time) for microbial growth.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion

(E)-3-(Trifluoromethyl)cinnamic acid serves as a valuable scaffold in the development of novel therapeutic agents. While comprehensive biological data on the parent acid is not extensively documented in the public domain, its derivatives have shown promising anticancer, antimicrobial, and anti-inflammatory activities. Further research is warranted to fully elucidate the pharmacological profile of (E)-3-(trifluoromethyl)cinnamic acid itself and to explore the full potential of its derivatives in various disease models. The synthesis protocols are well-established, allowing for the generation of diverse libraries of compounds for future screening and development.

References

m-(Trifluoromethyl)cinnamic acid CAS number 779-89-5

An In-depth Technical Guide to m-(Trifluoromethyl)cinnamic acid (CAS 779-89-5)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of this compound (CAS: 779-89-5), a fluorinated aromatic carboxylic acid of significant interest in pharmaceutical and chemical research. The presence of the trifluoromethyl group imparts unique electronic properties, enhancing lipophilicity and metabolic stability compared to its parent compound, cinnamic acid.[1] This document details its chemical and physical properties, established synthesis protocols, spectroscopic data, key applications, biological activities, and safety information. All quantitative data is presented in structured tables, and key processes are visualized using diagrams to facilitate understanding for researchers and drug development professionals.

Chemical Identity and Physical Properties

This compound is a white to off-white crystalline solid.[1][2] It is structurally defined as a trans-cinnamic acid with a trifluoromethyl substituent at the meta-position of the phenyl ring.[3][4] This substitution is critical to its function as a versatile building block in organic synthesis.[1]

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 779-89-5[3] |

| Molecular Formula | C₁₀H₇F₃O₂[3] |

| IUPAC Name | (E)-3-[3-(trifluoromethyl)phenyl]prop-2-enoic acid[3] |

| Synonyms | 3-(Trifluoromethyl)cinnamic acid, 3-[3-(Trifluoromethyl)phenyl]acrylic acid, MTF-CNA[4][5] |

| InChI | InChI=1S/C10H7F3O2/c11-10(12,13)8-3-1-2-7(6-8)4-5-9(14)15/h1-6H,(H,14,15)/b5-4+[3] |

| InChIKey | KSBWHDDGWSYETA-SNAWJCMRSA-N[3] |

| Canonical SMILES | C1=CC(=CC(=C1)C(F)(F)F)/C=C/C(=O)O[3] |

| PubChem CID | 719451[3] |

Table 2: Physical and Chemical Properties

| Property | Value | Source |

| Molecular Weight | 216.16 g/mol | [3][6] |

| Appearance | White to off-white solid/powder | [1][5] |

| Melting Point | 135-137 °C | [4][5] |

| Boiling Point | ~292 °C (estimate) | [5] |

| pKa | 4.25 ± 0.10 (Predicted) | [1][4] |

| Solubility | Soluble in DMSO and Methanol (Slightly) | [4] |

| Storage Temperature | Room Temperature, sealed in a dry environment | [4][7] |

Synthesis and Manufacturing

The most common laboratory and industrial synthesis of this compound is the Knoevenagel condensation.[1][5] This method involves the reaction of 3-(trifluoromethyl)benzaldehyde with malonic acid, typically using a basic catalyst like piperidine or pyridine.[1][5] An alternative route involves an aldol reaction between m-Trifluoromethylbenzaldehyde and acetaldehyde in the presence of a base catalyst such as DBU.[8]

Experimental Protocol: Knoevenagel Condensation

The following protocol is a representative method for the synthesis of this compound.

-

Reagent Preparation : In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-(trifluoromethyl)benzaldehyde (1 eq) and malonic acid (1.1 eq).[1]

-

Solvent and Catalyst Addition : Add a suitable solvent, such as toluene or benzene, to the flask. Introduce a catalytic amount of pyridine or piperidine (0.1 eq).[1]

-

Reaction : Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress via Thin Layer Chromatography (TLC).

-

Work-up : After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

-

Purification : The crude product is typically purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final white crystalline product.

Spectroscopic and Analytical Data

Spectroscopic analysis is crucial for the structural confirmation of this compound.

Table 3: Key Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 216.0 | Molecular Ion [M]⁺ (100.0% Relative Intensity)[9] |

| 215.0 | [M-H]⁺ (71.6% Relative Intensity)[9] |

| 199.0 | [M-OH]⁺ or [M-H₂O+H]⁺ (32.4% Relative Intensity)[9] |

| 171.0 | [M-COOH]⁺ (29.5% Relative Intensity)[9] |

| 151.0 | (30.6% Relative Intensity)[9] |

Table 4: ¹H NMR Spectroscopic Data (400 MHz in DMSO-d₆)

| Assignment | Chemical Shift (ppm) |

| A (COOH) | 12.60 |

| B, C (Aromatic CH) | 8.09, 8.04 |

| D, E (Aromatic CH) | 7.76, 7.72 |

| G (Aromatic CH) | 7.67 |

| J (Vinyl CH) | 6.74 |

| Source: ChemicalBook[9] |

Applications in Research and Development

This compound is a valuable intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and other specialty chemicals.[5]

Pharmaceutical Intermediate

Its most notable application is as a key raw material in the synthesis of Cinacalcet .[1][4] Cinacalcet is a calcimimetic agent used to treat secondary hyperparathyroidism in dialysis patients and hypercalcemia in patients with parathyroid carcinoma.[4] The trifluoromethyl group is a common motif in modern pharmaceuticals, often used to enhance potency and improve pharmacokinetic profiles.

Agrochemicals and Materials Science

The compound also serves as a building block for novel agrochemicals, where its properties can be leveraged to create more effective pesticides and herbicides.[5] Additionally, it has been explored in the development of fluorinated aromatic polymers and other functional materials.[1][10]

Biological Activity and Potential Mechanisms

While primarily used as a synthetic intermediate, this compound and its derivatives have been investigated for direct biological effects. Cinnamic acid derivatives, as a class, are known to possess a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties.[11][12]

Studies have specifically shown that this compound exhibits sedative-hypnotic activity in mice and is a potent inhibitor of spontaneous motility.[1][13] It has also been identified as an inhibitor of enzymes such as dehydrogenases and amide hydrolase.[14] The inhibition of dehydrogenases can disrupt cellular electron transport and energy metabolism, potentially leading to cell death, a mechanism relevant in cancer research.[14]

Safety and Handling

This compound is classified as an irritant and requires careful handling in a laboratory setting.

Table 5: GHS Hazard and Safety Information

| Category | Code | Description |

| Hazard Class | H315 | Causes skin irritation[3][15] |

| H319 | Causes serious eye irritation[3][15] | |

| H335 | May cause respiratory irritation[3][15] | |

| Signal Word | Warning | [3][4] |

| Pictogram | GHS07 (Exclamation Mark) | [4] |

| Precautionary Statements | P261 | Avoid breathing dust[3][15] |

| P280 | Wear protective gloves/eye protection[3][15] | |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water[15] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[15][16] |

Handling and Storage Protocol

-

Engineering Controls : Use only in a well-ventilated area, preferably within a chemical fume hood. Facilities should be equipped with an eyewash station and a safety shower.[17][18]

-

Personal Protective Equipment (PPE) : Wear chemical safety goggles, nitrile gloves, and a lab coat. For operations that may generate dust, a NIOSH-approved N95 dust mask is recommended.[17]

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[10][18]

-

First Aid : In case of contact, flush eyes or skin with copious amounts of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air. If ingested, rinse mouth with water and seek immediate medical aid.[16][18]

Additional Experimental Protocols

Preparation of Stock Solutions for In Vivo Studies

The following protocols are provided as examples for preparing formulations for animal studies. Investigator discretion is advised.

Protocol 1: Aqueous Suspension (2.5 mg/mL) [19]

-

Prepare a stock solution of this compound in DMSO at 25 mg/mL.

-

Take 100 µL of the DMSO stock solution and add it to 400 µL of PEG300. Mix thoroughly.

-

Add 50 µL of Tween-80 to the mixture and mix until uniform.

-

Add 450 µL of saline to bring the total volume to 1 mL. The resulting suspension is suitable for oral or intraperitoneal administration.

Protocol 2: Corn Oil Suspension (2.5 mg/mL) [19]

-

Prepare a stock solution of this compound in DMSO at 25 mg/mL.

-

Take 100 µL of the DMSO stock solution and add it to 900 µL of corn oil.

-

Mix thoroughly by vortexing or sonication to achieve a uniform suspension.

References

- 1. Page loading... [wap.guidechem.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. This compound | C10H7F3O2 | CID 719451 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-(Trifluoromethyl)cinnamic acid | 779-89-5 [chemicalbook.com]

- 5. nbinno.com [nbinno.com]

- 6. Buy Online CAS Number 779-89-5 - TRC - 3-(Trifluoromethyl)cinnamic Acid | LGC Standards [lgcstandards.com]

- 7. chemdmart.com [chemdmart.com]

- 8. CN106748695A - The preparation method of m-trifluoromethyl cinnamic acid - Google Patents [patents.google.com]

- 9. 3-(Trifluoromethyl)cinnamic acid(779-89-5) MS [m.chemicalbook.com]

- 10. talentchemicals.com [talentchemicals.com]

- 11. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. scbt.com [scbt.com]

- 14. 3-(Trifluoromethyl)cinnamic acid | 779-89-5 | FT64231 [biosynth.com]

- 15. file.medchemexpress.com [file.medchemexpress.com]

- 16. fishersci.com [fishersci.com]

- 17. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

- 18. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 19. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to m-(Trifluoromethyl)cinnamic Acid: Properties, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

m-(Trifluoromethyl)cinnamic acid is a halogenated derivative of the naturally occurring phenylpropanoid, cinnamic acid. The presence of the trifluoromethyl group at the meta-position of the phenyl ring significantly alters the molecule's electronic properties, lipophilicity, and metabolic stability, making it a compound of considerable interest in medicinal chemistry and materials science.[1][2] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and purification, and an exploration of its potential biological activities and associated signaling pathways.

Physicochemical Properties

This compound is a white to off-white solid at room temperature.[3][4] A summary of its key physical and chemical properties is presented in the tables below.

Identifiers and Molecular Characteristics

| Property | Value | Reference(s) |

| IUPAC Name | (2E)-3-[3-(Trifluoromethyl)phenyl]prop-2-enoic acid | [1] |

| Synonyms | 3-(Trifluoromethyl)cinnamic acid, trans-3-(Trifluoromethyl)cinnamic acid | [1][4] |

| CAS Number | 779-89-5, 67801-07-4 (trans-isomer) | [1][4] |

| Molecular Formula | C₁₀H₇F₃O₂ | [1][4] |

| Molecular Weight | 216.16 g/mol | [1][4] |

| Canonical SMILES | C1=CC(=CC(=C1)C(F)(F)F)/C=C/C(=O)O | [1] |

| InChI Key | KSBWHDDGWSYETA-SNAWJCMRSA-N | [1] |

Physical and Chemical Data

| Property | Value | Reference(s) |

| Appearance | White to off-white solid/powder | [3][4] |

| Melting Point | 135-137 °C | [3][4] |

| Boiling Point | 289.6 ± 35.0 °C (Predicted) | [3] |

| Solubility | Slightly soluble in DMSO and Methanol | [3][4] |

| pKa | 4.25 ± 0.10 (Predicted) | [3][4] |

| Density | 1.363 ± 0.06 g/cm³ (Predicted) | [3] |

Spectral Data

The structural elucidation of this compound is supported by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (DMSO-d₆, 400 MHz):

-

δ 12.6 (s, 1H, -COOH): The acidic proton of the carboxylic acid.

-

δ 7.9-8.0 (m, 2H, Ar-H): Aromatic protons.

-

δ 7.7 (d, 1H, Ar-H): Aromatic proton.

-

δ 7.6 (d, J=16.0 Hz, 1H, =CH-): Vinylic proton trans to the aryl group.

-

δ 6.7 (d, J=16.0 Hz, 1H, =CH-): Vinylic proton cis to the aryl group.

¹³C NMR (DMSO-d₆):

-

δ 167.8: Carboxylic acid carbon.

-

δ 142.6, 138.9, 130.6, 130.5 (q), 129.3, 126.2 (q), 122.8: Aromatic and vinylic carbons. The quartets arise from coupling with the fluorine atoms of the trifluoromethyl group.

Infrared (IR) Spectroscopy

The IR spectrum exhibits characteristic absorption bands corresponding to the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Functional Group |

| ~3000 | O-H stretch (broad) |

| ~1690 | C=O stretch |

| ~1640 | C=C stretch |

| ~1330 | C-F stretch |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) shows a molecular ion peak ([M]⁺) at m/z 216, corresponding to the molecular weight of the compound. Significant fragments are observed at m/z 215, 199, 171, and 151.

Experimental Protocols

Synthesis via Knoevenagel Condensation

A common and efficient method for the synthesis of this compound is the Knoevenagel condensation of 3-(trifluoromethyl)benzaldehyde with malonic acid.

References

- 1. Trifluoromethylcinnamanilide Michael Acceptors for Treatment of Resistant Bacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Exploring the Molecular Mechanism of Cinnamic Acid-Mediated Cytotoxicity in Triple Negative MDA-MB-231 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

m-(Trifluoromethyl)cinnamic acid molecular weight and formula

An In-depth Technical Guide to m-(Trifluoromethyl)cinnamic Acid: Molecular Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides essential information regarding the molecular properties of this compound, a compound of significant interest in pharmaceutical and agrochemical research. Its unique chemical structure, featuring a trifluoromethyl group, imparts distinct properties that are leveraged in the synthesis of novel compounds with enhanced biological activity.[1]

Core Molecular Data

The fundamental molecular characteristics of this compound are summarized below. This data is crucial for stoichiometric calculations, analytical method development, and chemical synthesis planning.

| Identifier | Value | Source |

| Chemical Formula | C10H7F3O2 | [1][2][3][4] |

| Molecular Weight | 216.16 g/mol | [1][3][5][6] |

| IUPAC Name | (E)-3-[3-(trifluoromethyl)phenyl]prop-2-enoic acid | [3][4] |

| CAS Number | 779-89-5 | [1][2][4][5] |

| Synonyms | 3-(Trifluoromethyl)cinnamic acid, m-Trifluoromethyl cinnamic acid | [2][5] |

Chemical Structure

The structural arrangement of atoms in this compound is a key determinant of its chemical reactivity and utility as a synthetic building block. The diagram below illustrates the covalent bonds and the spatial relationship of the atoms within the molecule.

Figure 1: Chemical structure of this compound.

Applications in Research and Development

This compound serves as a vital intermediate in the synthesis of various compounds.[1] It is particularly noted for its use in the production of cinacalcet, a calcimimetic agent.[5][6] The trifluoromethyl group enhances the biological activity of derivative compounds, making it a valuable component in the development of novel drug candidates for anti-inflammatory and anticancer therapies.[1] Furthermore, its properties are utilized in the formulation of agrochemicals such as herbicides and fungicides.[1] Research has also indicated that derivatives of this acid exhibit potential antimicrobial and neuroprotective activities.[2]

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | C10H7F3O2 | CID 719451 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-(Trifluoromethyl)cinnamic acid Online | 3-(Trifluoromethyl)cinnamic acid Manufacturer and Suppliers [scimplify.com]

- 5. 3-(Trifluoromethyl)cinnamic acid | 779-89-5 [chemicalbook.com]

- 6. 3-(Trifluormethyl)-zimtsäure, überwiegend trans-Form 98% | Sigma-Aldrich [sigmaaldrich.com]

Solubility of 3-(Trifluoromethyl)cinnamic Acid in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3-(trifluoromethyl)cinnamic acid in various organic solvents. The information is intended to assist researchers, scientists, and professionals in drug development in understanding the physicochemical properties of this compound, which is crucial for its application in pharmaceutical formulations and chemical synthesis. While comprehensive quantitative solubility data across a wide range of organic solvents and temperatures is not extensively available in publicly accessible literature, this guide summarizes the existing information and provides detailed experimental protocols for its determination.

Introduction to 3-(Trifluoromethyl)cinnamic Acid

3-(Trifluoromethyl)cinnamic acid is a derivative of cinnamic acid, characterized by the presence of a trifluoromethyl group on the phenyl ring. This substitution significantly influences the molecule's lipophilicity, electronic properties, and metabolic stability, making it a valuable building block in medicinal chemistry. It is recognized for its potential anti-inflammatory and anticancer activities, which are areas of ongoing research.

Data Presentation: Solubility Profile

The solubility of a compound is a critical parameter that influences its bioavailability, formulation, and route of administration. The following tables summarize the available quantitative and qualitative solubility data for 3-(trifluoromethyl)cinnamic acid.

Table 1: Quantitative Solubility Data for 3-(Trifluoromethyl)cinnamic Acid

| Solvent System | Temperature (°C) | Solubility | Method of Determination |

| Dimethyl sulfoxide (DMSO) | Not Specified | 100 mg/mL (462.62 mM) | Not Specified |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Not Specified | ≥ 2.5 mg/mL (11.57 mM) | Not Specified |

| 10% DMSO, 90% Corn Oil | Not Specified | 2.5 mg/mL (11.57 mM) | Not Specified |

It is important to note that the data for the mixed solvent systems are primarily for in vivo study preparations and may require ultrasonication for dissolution.

Table 2: Qualitative Solubility Data for 3-(Trifluoromethyl)cinnamic Acid

| Solvent | Solubility Description |

| Water | Sparingly soluble / Insoluble (< 0.1 mg/mL) |

| Methanol | Slightly Soluble |

| DMSO | Slightly Soluble |

Experimental Protocols for Solubility Determination

To address the gap in comprehensive solubility data, this section provides detailed, generalized experimental protocols that can be employed to determine the solubility of 3-(trifluoromethyl)cinnamic acid in various organic solvents.

Gravimetric Method

This method is a straightforward and reliable technique for determining the equilibrium solubility of a solid in a solvent.

Workflow for Gravimetric Solubility Determination

Caption: Workflow for Gravimetric Solubility Determination.

Methodology:

-

Sample Preparation: Add an excess amount of 3-(trifluoromethyl)cinnamic acid to a known volume or mass of the desired organic solvent in a sealed container.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A thermostatically controlled shaker or magnetic stirrer is recommended.

-

Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration. If using filtration, ensure the filter material does not adsorb the solute.

-

Sample Collection: Carefully transfer a precise volume or mass of the clear supernatant to a pre-weighed, dry container.

-

Solvent Evaporation: Evaporate the solvent from the container under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause decomposition of the solute.

-

Weighing: Once the solvent is completely removed, weigh the container with the dried solute.

-

Calculation: The solubility is calculated as the mass of the dissolved solute per volume or mass of the solvent.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a highly sensitive and accurate method for determining the concentration of a solute in a saturated solution, especially for compounds that are soluble at low concentrations.

Workflow for HPLC-Based Solubility Determination

Caption: Workflow for HPLC-Based Solubility Determination.

Methodology:

-

Instrumentation: An HPLC system equipped with a UV detector and a suitable column (e.g., C18) is required.

-

Mobile Phase Preparation: Prepare a suitable mobile phase in which 3-(trifluoromethyl)cinnamic acid is soluble and that provides good chromatographic separation.

-

Calibration Curve:

-

Prepare a stock solution of 3-(trifluoromethyl)cinnamic acid of a known concentration in the mobile phase or a suitable solvent.

-

Prepare a series of standard solutions by diluting the stock solution to cover the expected solubility range.

-

Inject each standard solution into the HPLC system and record the peak area.

-

Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

-

-

Sample Preparation and Analysis:

-

Prepare a saturated solution as described in the gravimetric method (steps 1 and 2).

-

After phase separation, dilute a known volume of the supernatant with the mobile phase to a concentration that falls within the range of the calibration curve.

-

Inject the diluted sample into the HPLC system and record the peak area.

-

-

Calculation: Determine the concentration of the undiluted supernatant using the calibration curve and the dilution factor.

UV-Vis Spectrophotometry Method

This method is rapid and suitable for compounds that have a strong chromophore, such as aromatic compounds like 3-(trifluoromethyl)cinnamic acid.

Workflow for UV-Vis Based Solubility Determination

Caption: Workflow for UV-Vis Based Solubility Determination.

Methodology:

-

Instrumentation: A UV-Vis spectrophotometer is required.

-

Determination of λmax: Scan a dilute solution of 3-(trifluoromethyl)cinnamic acid in the chosen solvent to determine the wavelength of maximum absorbance (λmax).

-

Calibration Curve:

-

Prepare a stock solution of known concentration.

-

Create a series of standard solutions by serial dilution.

-

Measure the absorbance of each standard at the λmax.

-

Construct a calibration curve by plotting absorbance against concentration (Beer-Lambert Law).

-

-

Sample Preparation and Analysis:

-

Prepare a saturated solution and separate the solid phase as previously described.

-

Dilute a known volume of the clear supernatant to ensure the absorbance reading is within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at λmax.

-

-

Calculation: Use the calibration curve and the dilution factor to calculate the concentration of the original saturated solution.

Potential Signaling Pathways

While the specific molecular targets of 3-(trifluoromethyl)cinnamic acid are still under investigation, its structural similarity to other cinnamic acid derivatives with known anti-inflammatory and anticancer properties suggests potential interactions with key signaling pathways involved in these processes. The NF-κB and TNF-α signaling pathways are central to inflammation and cancer and are likely modulated by this class of compounds.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of immune and inflammatory responses, as well as cell survival and proliferation. Cinnamic acid derivatives have been shown to inhibit this pathway, thereby reducing the expression of pro-inflammatory genes.

NF-κB Signaling Pathway Inhibition

Caption: Potential inhibition of the NF-κB signaling pathway.

TNF-α Signaling Pathway

Tumor Necrosis Factor-alpha (TNF-α) is a key inflammatory cytokine that can also induce apoptosis (programmed cell death). Its signaling is often dysregulated in cancer and chronic inflammatory diseases.

TNF-α Signaling Pathway Modulation

Caption: Potential modulation of the TNF-α induced apoptosis pathway.

Conclusion

This technical guide has synthesized the available information on the solubility of 3-(trifluoromethyl)cinnamic acid and provided detailed protocols for its experimental determination. While a comprehensive dataset on its solubility in a wide array of organic solvents is yet to be established, the presented methodologies offer a clear path for researchers to generate this crucial data. Furthermore, the exploration of potential signaling pathways provides a foundation for understanding the compound's biological activities and guiding future research in drug discovery and development.

Spectroscopic Analysis of Trifluoromethyl Cinnamic Acid Derivatives: A Technical Guide

This technical guide provides an in-depth overview of the spectroscopic analysis of trifluoromethyl cinnamic acid derivatives, compounds of significant interest in pharmaceutical and material sciences. The presence of the trifluoromethyl group significantly influences the spectral properties of these molecules, making a detailed understanding of their spectroscopic signatures crucial for researchers, scientists, and drug development professionals. This document outlines the key spectroscopic techniques used for their characterization, presents quantitative data in a structured format, and provides detailed experimental protocols.

Introduction to Trifluoromethyl Cinnamic Acid Derivatives

Cinnamic acid and its derivatives are a class of organic compounds that have garnered considerable attention due to their diverse biological activities and applications as precursors in organic synthesis.[1] The incorporation of a trifluoromethyl (-CF3) group onto the cinnamic acid backbone can significantly alter its physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.[2] These modifications make trifluoromethyl cinnamic acid derivatives promising candidates in drug discovery and material science.[1][2] Spectroscopic analysis is a fundamental tool for the structural elucidation and purity assessment of these synthesized derivatives.

Spectroscopic Characterization Techniques

A combination of spectroscopic methods is typically employed to comprehensively characterize trifluoromethyl cinnamic acid derivatives. These techniques provide complementary information about the molecular structure, functional groups, and electronic properties of the compounds.[3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule.[5] Both ¹H and ¹³C NMR are routinely used to characterize trifluoromethyl cinnamic acid derivatives.

Vibrational Spectroscopy (FTIR and FT-Raman)

Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of a molecule, which are characteristic of its functional groups.[5]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.[3][4]

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with conjugated systems, such as cinnamic acid derivatives.[6]

Quantitative Spectroscopic Data

The following tables summarize the key quantitative spectroscopic data for various trifluoromethyl cinnamic acid derivatives as reported in the literature.

Table 1: ¹H NMR Spectroscopic Data (DMSO-d6)

| Compound | δ (ppm), Multiplicity, J (Hz), Assignment |

| trans-4-(Trifluoromethyl)cinnamic acid | 7.92 (d, J = 8.4, 2H, Ar-H), 7.55 (d, J = 16.2, 1H, -CH=), 6.96 (d, J = 16.2, 1H, =CH-), 12.6 (s, 1H, -COOH)[7] |

| trans-3-(Trifluoromethyl)cinnamic acid | 7.90-8.10 (m, 2H, Ar-H), 7.70 (d, J=7.8 Hz, 1H, Ar-H), 7.65 (t, J=7.8 Hz, 1H, Ar-H), 7.60 (d, J=16.2 Hz, 1H, -CH=), 6.75 (d, J=16.2 Hz, 1H, =CH-), 12.5 (s, 1H, -COOH) |

| trans-2-(Trifluoromethyl)cinnamic acid | 7.95 (d, J=16.0 Hz, 1H, -CH=), 7.85 (d, J=7.8 Hz, 1H, Ar-H), 7.70 (t, J=7.5 Hz, 1H, Ar-H), 7.60 (t, J=7.6 Hz, 1H, Ar-H), 7.50 (d, J=7.7 Hz, 1H, Ar-H), 6.65 (d, J=16.0 Hz, 1H, =CH-), 12.4 (s, 1H, -COOH) |

Table 2: ¹³C NMR Spectroscopic Data (DMSO-d6)

| Compound | δ (ppm), Assignment |

| trans-4-(Trifluoromethyl)cinnamic acid | 167.88, 142.59, 138.88, 130.64, 130.54 (q, J = 31.78 Hz), 129.30, 126.19 (q, J = 3.8 Hz), 122.81[7] |

| trans-3-(Trifluoromethyl)cinnamic acid | 167.42, 142.59, 133.55, 131.85, 130.11, 123.53, 120.16 |

| trans-2-(Trifluoromethyl)cinnamic acid | 167.39, 142.32, 136.55, 133.80, 130.64, 129.81, 127.82, 126.75, 121.03 |

Table 3: FTIR and FT-Raman Vibrational Frequencies (cm⁻¹) for trans-4-(Trifluoromethyl)cinnamic acid

| Assignment | FTIR (Experimental) | FT-Raman (Experimental) |

| O-H stretching | 3612 | - |

| C-H stretching (aromatic) | 3066, 3054, 3011 | 3072, 3058, 3017 |

| C=O stretching | 1712 | 1721 |

| C=C stretching | 1614 | 1614 |

| CF₃ stretching | ~1100-1200 | ~1100-1200 |

| C-C stretching | 1589, 1544, 1485, 1387, 1306, 1303, 1287, 1224, 1161, 1118 | - |

Data compiled from.

Table 4: Mass Spectrometry Data for 3-(Trifluoromethyl)cinnamic acid

| m/z | Relative Intensity (%) | Assignment |

| 216 | 99.99 | [M]⁺ |

| 215 | 81.10 | [M-H]⁺ |

| 199 | 28.80 | [M-OH]⁺ |

| 171 | 24.90 | [M-COOH]⁺ |

| 151 | 41.10 | [M-COOH-HF]⁺ |

Table 5: UV-Vis Spectroscopic Data (in Methanol)

| Compound | λmax (nm) | Molar Absorption Coefficient (ε, M⁻¹cm⁻¹) |

| trans-Cinnamic acid | ~270 | - |

| Cinnamate Derivatives | ~310 | - |

General data based on[10][11][12]. Specific molar absorptivity for trifluoromethyl derivatives requires dedicated experimental determination.

Experimental Protocols

The following sections provide generalized yet detailed methodologies for the spectroscopic analysis of trifluoromethyl cinnamic acid derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the trifluoromethyl cinnamic acid derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl₃). Ensure the sample is fully dissolved.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz, 500 MHz).[7]

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire the spectrum using a standard pulse sequence.

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-15 ppm).

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-200 ppm).

-

A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

Fourier Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous mixture is obtained.

-

Press the mixture into a transparent pellet using a hydraulic press.

-

-

Instrumentation: Use a Perkin Elmer FTIR spectrometer or a similar instrument.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and record the sample spectrum.

-

Typically, spectra are collected in the range of 4000-400 cm⁻¹.

-

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.

Fourier Transform (FT) Raman Spectroscopy

-

Sample Preparation: Place a small amount of the solid sample directly into a sample holder (e.g., a glass capillary tube).

-

Instrumentation: Use a BRUKER RFS 27 spectrometer or a similar instrument equipped with a laser source (e.g., Nd:YAG laser at 1064 nm).

-

Data Acquisition:

-

Focus the laser beam on the sample.

-

Collect the scattered radiation and record the spectrum, typically in the range of 4000-50 cm⁻¹.

-

-

Data Processing: Process the raw data to obtain the final Raman spectrum.

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Employ a mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, Electrospray Ionization - ESI).

-

Data Acquisition:

-

Introduce the sample into the ion source.

-

Acquire the mass spectrum over a suitable m/z range. For EI, a standard electron energy of 70 eV is often used.

-

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the compound.

UV-Visible (UV-Vis) Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., methanol, ethanol) of a known concentration.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition:

-

Fill a quartz cuvette with the pure solvent to record a baseline.

-

Fill a matched cuvette with the sample solution and record the absorbance spectrum over a specific wavelength range (e.g., 200-400 nm).[13]

-

-

Data Analysis: Determine the wavelength of maximum absorbance (λmax) and calculate the molar absorption coefficient (ε) using the Beer-Lambert law if the concentration is known.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of trifluoromethyl cinnamic acid derivatives.

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of trifluoromethyl cinnamic acid derivatives.

References

- 1. mdpi.com [mdpi.com]

- 2. nbinno.com [nbinno.com]

- 3. Spectroscopic methods of analysis - Organic analysis II [sites.uclouvain.be]

- 4. Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills [pubs.sciepub.com]

- 5. Chemical compound - Spectroscopy, Organic, Analysis | Britannica [britannica.com]

- 6. eu-opensci.org [eu-opensci.org]

- 7. rsc.org [rsc.org]

- 8. m-(Trifluoromethyl)cinnamic acid | C10H7F3O2 | CID 719451 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. massbank.eu [massbank.eu]

- 10. Benchmark studies of UV-vis spectra simulation for cinnamates with UV filter profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Natural Cinnamic Acid Derivatives: A Comprehensive Study on Structural, Anti/Pro-Oxidant, and Environmental Impacts - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Natural Sources of Cinnamic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the natural sources of various cinnamic acid derivatives, their quantitative distribution, detailed experimental protocols for their extraction and analysis, and insights into the key signaling pathways they modulate. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development, offering a foundation for harnessing the therapeutic potential of these bioactive compounds.

Natural Sources and Quantitative Data of Cinnamic Acid Derivatives

Cinnamic acid and its derivatives are a diverse group of phenolic compounds widely distributed throughout the plant kingdom. They are integral components of the human diet and have garnered significant scientific interest due to their broad spectrum of biological activities. The following tables summarize the quantitative data for prominent cinnamic acid derivatives found in various natural sources.

Table 1: Cinnamaldehyde Content in Cinnamomum Species

| Cinnamomum Species | Plant Part | Cinnamaldehyde Content | Reference(s) |

| Cinnamomum zeylanicum | Bark Oil | 60-90% | [1][2] |

| Cinnamomum cassia | Bark Oil | ~72.7% | [2] |

| Cinnamomum loureiroi | Bark Oil | High concentrations | [1] |

| Cinnamomum burmannii | Bark Oil | High concentrations | [1] |

Table 2: Ferulic Acid Content in Cereal Grains

| Cereal Grain | Ferulic Acid Content (µg/g dry matter) | Reference(s) |

| Popcorn | 2741 | [3] |

| Corn | 1748 | [3] |

| Wheat | 448 | [3] |

| Winter Barley | 610 | [3] |

| Spring Barley | 568 | [3] |

| Rye (inbred lines) | up to 1220.7 | [4] |

| Oat (whole grain flour) | 360 (after hydrolysis) | [5] |

| Rice Bran | High concentrations | [6] |

Table 3: Caffeic Acid and its Esters (Chlorogenic Acid) in Various Sources

| Natural Source | Compound | Concentration | Reference(s) |

| Green Coffee Beans (Coffea canephora) | Chlorogenic Acid | 7-8 g/100g | [6] |

| Green Coffee Beans (Coffea arabica) | Chlorogenic Acid | 4-6 g/100g | [6] |

| Roasted Coffee Beans | Chlorogenic Acid | 2.05 - 7.07 mg/g | [7] |

| Apples | Chlorogenic Acid | 0.41-1.16 mg/g | [6] |

| Prunes | Chlorogenic Acid | 1.3-3.9 g/100g | [6] |

| Tomatoes | Chlorogenic Acid | 21.30-240.16 µg/g | [6] |

| Carrots | Chlorogenic Acid | 0.3-18.8 mg/g | [6] |

Table 4: Sinapic Acid and its Derivatives in Brassicaceae and Other Sources

| Natural Source | Compound | Concentration | Reference(s) |

| Rapeseed Meal | Sinapic Acid | 10.5 - 14.0 mg/g (after hydrolysis) | [8] |

| Mustard Bran (B. juncea) | Sinapine | up to 8.7 mg/g | [8] |

| Rapeseed (cv. Visby) | Total Phenolics (as Sinapic Acid) | 1577 mg/100g | [9] |

| Rapeseed (cv. Bellevue) | Total Phenolics (as Sinapic Acid) | 1705 mg/100g | [9] |

| Strawberries | Sinapic Acid Esters | up to 450.30 µg/g | [8] |

| Lemon | Sinapic Acid | 72.1 µg/g (dry weight) | [10] |

Table 5: p-Coumaric Acid in Various Plant Sources

| Natural Source | p-Coumaric Acid Content | Reference(s) |

| Popcorn | 259 µg/gdm | [3] |

| Corn | 238 µg/gdm | [3] |

| Winter Barley | 174 µg/gdm | [3] |

| Spring Barley | 161 µg/gdm | [3] |

| Wheat | 35 µg/gdm | [3] |

Table 6: Rosmarinic Acid in Lamiaceae Species

| Lamiaceae Species | Rosmarinic Acid Content (mg/g) | Reference(s) |

| Origanum vulgare (Oregano) | 12.40 | [11][12] |

| Melissa officinalis (Lemon Balm) | High concentrations | [13] |

| Rosmarinus officinalis (Rosemary) | 1.33 | [11][12] |

| Ocimum basilicum (Basil) | High concentrations | [13] |

| Salvia officinalis (Sage) | High concentrations | [13] |

| Wild Marjoram | 23 | [14] |

| Creeping Thyme | 4 | [14] |

Table 7: Curcumin Content in Turmeric (Curcuma longa) Varieties

| Turmeric Variety | Curcumin Content (%) | Reference(s) |

| NDH-2 | 8.44 | [15] |

| NDH-1 | 7.715 | [15] |

| NDH-98 | 7.626 | [15] |

| Prabha | 6.733 | [15] |

| NDH-3 | 2.248 | [15] |

| Lakdong | 6.52 | [16] |

| Phulbani Local | 2.49 | [16] |

| CA-71 | 4.87 | [17] |

| PCT-8 | 8.08 | [18] |

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, and quantification of key cinnamic acid derivatives.

Extraction of Cinnamaldehyde from Cinnamon by Steam Distillation

Objective: To isolate cinnamaldehyde from cinnamon bark.

Materials:

-

Ground cinnamon bark (2.0 g)

-

Distilled water (15 mL)

-

Triton X-100 (2 drops, surfactant)

-

100 mL Erlenmeyer flask with a ground glass joint

-

Hickman still

-

Reflux condenser

-

Stir bar and stirrer/hotplate

-

Pipette

-

Beaker or flask for distillate collection

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Combine 2.0 g of ground cinnamon, 15 mL of distilled water, and 2 drops of Triton X-100 in the 100 mL Erlenmeyer flask with a stir bar.

-

Assemble the steam distillation apparatus by attaching the Hickman still to the flask and a reflux condenser on top of the still.

-

Turn on the stirrer and gently heat the mixture to boiling.

-

Collect the milky distillate as it forms in the Hickman still using a pipette and transfer it to a collection beaker.

-

Combine the collected distillates in a separatory funnel and perform a liquid-liquid extraction with diethyl ether (2 x 20 mL).[19]

-

Dry the combined ether layers with anhydrous magnesium sulfate.[19]

-

Filter the solution to remove the drying agent.

-

Remove the diethyl ether using a rotary evaporator to obtain the crude cinnamaldehyde oil.[20]

Soxhlet Extraction of Curcumin from Turmeric

Objective: To extract curcuminoids from turmeric powder.

Materials:

-

Dried and powdered turmeric rhizomes (10 g)[21]

-

Acetone (as solvent)[21]

-

Soxhlet apparatus

-

Thimble

-

Heating mantle

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plate (silica gel)

-

Mobile phase (e.g., chloroform:methanol mixture)

-

UV lamp for visualization

Procedure:

-

Place 10 g of finely powdered turmeric into a thimble.[21]

-

Position the thimble inside the Soxhlet extractor.

-

Fill the round-bottom flask with acetone.

-

Assemble the Soxhlet apparatus and heat the solvent to its boiling point using a heating mantle.[21]

-

Allow the extraction to proceed for several hours (e.g., 8 hours at 60°C) until the solvent in the extractor runs clear.[21]

-

After extraction, concentrate the extract by removing the acetone using a rotary evaporator.[21]

-

The resulting residue is the crude curcumin extract.

-

Confirm the presence of curcumin in the extract using TLC. Spot the extract on a silica gel plate and develop it with a suitable mobile phase. Visualize the separated curcuminoids under a UV lamp.[21]

Enzyme-Assisted Extraction of Rosmarinic Acid from Rosemary

Objective: To extract rosmarinic acid from rosemary leaves using an enzymatic approach.

Materials:

-

Dried and powdered rosemary leaves[22]

-

Cellulase A enzyme[22]

-

Distilled water

-

Shaking water bath or incubator

-

Filter paper

-

Centrifuge

Procedure:

-

Mix the powdered rosemary leaves with a solution of Cellulase A in distilled water. Optimal conditions can be determined using response surface methodology, but a starting point is an enzyme concentration of 2.56% and a water-to-sample ratio of 28.69 mL/g.[22][23]

-

Incubate the mixture at a controlled temperature (e.g., 36.6°C) for a specific duration (e.g., 4.63 hours) with agitation.[22][23]

-

After incubation, terminate the enzymatic reaction (e.g., by boiling for a few minutes).

-

Separate the solid residue from the liquid extract by filtration or centrifugation.

-

The resulting supernatant is the rosmarinic acid-rich extract.

Pressurized Liquid Extraction (PLE) of Chlorogenic Acid

Objective: To extract chlorogenic acid from plant material using pressurized liquid extraction.

Materials:

-

Finely ground plant material (e.g., green coffee beans)

-

Pressurized Liquid Extraction system

-

Extraction solvent (e.g., methanol, ethanol-water mixtures)[24][25]

-

HPLC system for analysis

Procedure:

-

Pack the ground plant material into the extraction cell of the PLE system.

-

Set the extraction parameters, including solvent composition, temperature, pressure, and extraction time. Note that these parameters can influence the stability and isomerization of chlorogenic acid.[24]

-

Perform the extraction according to the instrument's protocol. The high pressure keeps the solvent in a liquid state above its boiling point, enhancing extraction efficiency.

-

Collect the extract.

-

Analyze the chlorogenic acid content in the extract using a suitable analytical method, such as HPLC with a C18 column and a gradient elution with acidified water and acetonitrile.[24]

Signaling Pathways and Experimental Workflows

Cinnamic acid derivatives exert their biological effects by modulating various cellular signaling pathways. Understanding these mechanisms is crucial for drug development. This section provides diagrams of key signaling pathways and a general experimental workflow for the bioactivity screening of natural products.

Signaling Pathways Modulated by Cinnamic Acid Derivatives

General Experimental Workflow for Bioactivity Screening of Natural Products

Conclusion

This technical guide has provided a detailed overview of the natural sources of key cinnamic acid derivatives, offering quantitative data, robust experimental protocols, and insights into their mechanisms of action at the cellular level. The information presented herein is intended to empower researchers and drug development professionals to further explore and unlock the therapeutic potential of these versatile natural compounds. The provided methodologies offer a starting point for the efficient extraction and analysis of these molecules, while the elucidation of their interactions with critical signaling pathways opens avenues for the rational design of novel therapeutics. Continued investigation into the vast diversity of cinnamic acid derivatives in nature is warranted to discover new compounds with unique pharmacological profiles.

References

- 1. Curcumin downregulates the PI3K-AKT-mTOR pathway and inhibits growth and progression in head and neck cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Improving the Effect of Ferulic Acid on Inflammation and Insulin Resistance by Regulating the JNK/ERK and NF-κB Pathways in TNF-α-Treated 3T3-L1 Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. p-Coumaric acid attenuates alcohol exposed hepatic injury through MAPKs, apoptosis and Nrf2 signaling in experimental models - PubMed [pubmed.ncbi.nlm.nih.gov]